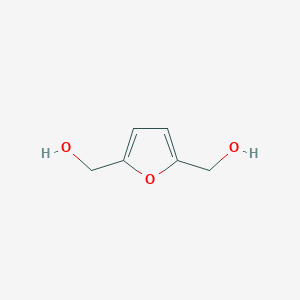

2,5-Furandimethanol

Description

This compound has been reported in Wallemia sebi with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

[5-(hydroxymethyl)furan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-3-5-1-2-6(4-8)9-5/h1-2,7-8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLRVRBSNLHVBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062036 | |

| Record name | 2,5-Furandimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | 2,5-Furandimethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10407 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1883-75-6 | |

| Record name | 2,5-Furandimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1883-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Bis(hydroxymethyl)furan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001883756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-FURANDIMETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-FURANDIMETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandimethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan-2,5-diyldimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-FURANDIMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XE4JYN4G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical and physical properties of 2,5-Furandimethanol?

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Furandimethanol (FDM), a bio-derived platform chemical, is attracting significant attention across the pharmaceutical, polymer, and materials science sectors.[1][2][3] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines experimental methodologies for its synthesis and purification, and presents a visualization of its primary synthesis pathway.

Chemical and Physical Properties

This compound (CAS No. 1883-75-6) is a white or off-white crystalline solid.[2][4] It is a furan derivative characterized by two hydroxymethyl groups attached at the 2 and 5 positions of the furan ring.[5] This structure, particularly the presence of the hydroxyl groups and the furan ring, imparts high reactivity and structural versatility, making it a valuable intermediate in the synthesis of a wide range of chemical entities, including drug molecules.[6]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈O₃ | [5][7][8][9] |

| Molecular Weight | 128.13 g/mol | [5][7][8][10] |

| Appearance | White to off-white or sandy brown powder/solid | [1][2][4] |

| Melting Point | 74-77 °C | [1][2][7] |

| Boiling Point | 275.00 to 276.00 °C @ 760.00 mm Hg (estimated) | [8][9] |

| Density | ~1.3 g/cm³ | [9][11] |

| Flash Point | 120.3 °C (249.0 °F) TCC (estimated) | [8][9] |

| Solubility | Soluble in water, ethanol, acetone, pyridine, tetrahydrofuran. Insoluble in ethane, toluene, and dichloroethane. | [4] |

| Vapor Pressure | 0.002000 mmHg @ 25.00 °C (estimated) | [8] |

| LogP (o/w) | -1.326 (estimated) | [8] |

Chemical Reactivity

The chemical behavior of this compound is dominated by its two primary functional groups: the hydroxyl groups and the furan ring.

-

Hydroxyl Groups: The two hydroxyl groups can undergo a variety of common alcohol reactions, such as esterification, etherification, and condensation.[6] This reactivity allows for the straightforward incorporation of the furan moiety into larger molecules, such as polyesters and polyurethanes.[2][7]

-

Furan Ring: The furan ring is an aromatic heterocycle that can participate in electrophilic substitution and nucleophilic addition reactions under specific conditions.[6] The double bonds within the furan ring can also undergo hydrogenation, leading to the formation of 2,5-bis(hydroxymethyl)tetrahydrofuran.[12]

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and purification of this compound, based on commonly cited laboratory and industrial practices.

Synthesis via Hydrogenation of 5-Hydroxymethylfurfural (HMF)

The most prevalent method for the synthesis of this compound is the selective hydrogenation of 5-Hydroxymethylfurfural (HMF), a key bio-based platform chemical derived from carbohydrates.[11][12]

Objective: To selectively reduce the aldehyde group of HMF to a hydroxyl group, yielding FDM.

Materials:

-

5-Hydroxymethylfurfural (HMF)

-

Solvent (e.g., ethanol, methanol, water, or solvent-free conditions)[12][13]

-

Hydrogen gas (H₂) or a hydrogen donor (e.g., formic acid)[14][15]

-

Catalyst (e.g., Pt/C, Ru/C, Co-NC, Cu-based catalysts)[12][13][14]

-

High-pressure batch reactor

Procedure:

-

The HMF substrate is dissolved or suspended in the chosen solvent within a high-pressure reactor.

-

The selected catalyst is added to the mixture. The choice of catalyst is crucial for achieving high selectivity towards FDM.

-

The reactor is sealed and purged with an inert gas before being pressurized with hydrogen to the desired pressure (e.g., 5 to 50 bar).[12][13]

-

The reaction mixture is heated to the target temperature (e.g., 70-140 °C) and agitated for a specified duration (e.g., 1-16 hours).[12][14]

-

Upon completion, the reactor is cooled, and the pressure is carefully released.

-

The catalyst is removed from the reaction mixture by filtration.

-

The solvent is removed under reduced pressure to yield the crude this compound product.

Purification by Adsorption Chromatography

A common method for purifying technical grade this compound involves adsorption chromatography.[2][4]

Objective: To remove impurities from crude this compound.

Materials:

-

Crude this compound

-

Deionized water

-

Adsorbent resin (e.g., medium polar adsorption resin)[2]

-

Chromatography column

Procedure:

-

The crude this compound is dissolved in deionized water, typically at an elevated temperature (e.g., 90°C), to create a solution.[2][4]

-

This solution is then passed through a chromatography column packed with a suitable adsorbent resin.[2][4]

-

The adsorption process is carried out at a controlled temperature and flow rate to ensure efficient separation of the target compound from impurities.[2]

-

The purified this compound solution is collected.

-

The final product is obtained after the removal of water, typically through dehydration or evaporation.[2][4]

Visualizations

The following diagram illustrates a key logical relationship in the production and utility of this compound.

Caption: Synthesis and application pathway of this compound.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[10][16] It can cause skin and serious eye irritation.[16]

Precautions for Safe Handling:

-

Avoid contact with skin, eyes, and clothing.[10]

-

Use only in a well-ventilated area or in a chemical fume hood.[9]

-

Avoid the formation of dust and aerosols.[10]

-

Wash hands thoroughly after handling.[10]

Conditions for Safe Storage:

-

Keep the container tightly sealed in a cool, dry, and well-ventilated place.[10]

-

Store away from heat, sparks, and open flames.[9]

-

Recommended storage temperature is between 2-8°C.[9]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety goggles with side shields.[17]

-

Skin Protection: Wear protective gloves and impervious clothing.[10][17]

-

Respiratory Protection: If exposure limits are exceeded, use a suitable respirator.[17]

In case of accidental release, avoid dust formation and eliminate all ignition sources.[17] Collect the spillage and dispose of it in accordance with local, state, and federal regulations.[10]

References

- 1. nbinno.com [nbinno.com]

- 2. What is this compound used for?_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 1883-75-6 [chemicalbook.com]

- 5. This compound | C6H8O3 | CID 74663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sugar-energy.com [sugar-energy.com]

- 7. This compound (FDM/BHMF) Company, CAS 1883-75-6 | GS Biomats [gsbiomats.com]

- 8. 2,5-furan dimethanol, 1883-75-6 [thegoodscentscompany.com]

- 9. This compound | CAS#:1883-75-6 | Chemsrc [chemsrc.com]

- 10. This compound|1883-75-6|MSDS [dcchemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent advances in catalytic synthesis of this compound from 5-hydroxymethylfurfural and carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. CN110698440A - A kind of method for preparing this compound from solvent-free 5-hydroxymethylfurfural - Google Patents [patents.google.com]

- 15. Highly selective one-pot production of this compound from saccharides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. echemi.com [echemi.com]

A Technical Guide to the Synthesis of 2,5-Furandimethanol from 5-Hydroxymethylfurfural

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the catalytic synthesis of 2,5-Furandimethanol (FDM), a promising bio-based platform chemical, from 5-hydroxymethylfurfural (HMF). The document outlines various catalytic systems, detailed experimental protocols, and the underlying reaction mechanisms, with a focus on providing actionable data and methodologies for professionals in research and development.

Introduction

5-Hydroxymethylfurfural (HMF) is a key bio-based platform molecule derived from the dehydration of C6 sugars. Its versatile chemical structure, featuring an aldehyde, a hydroxyl group, and a furan ring, makes it a valuable precursor for a wide range of chemicals and materials. Among its many derivatives, this compound (FDM) is of significant interest due to its potential applications as a monomer for polyesters and polyurethanes, as well as in the synthesis of fine chemicals and pharmaceuticals.[1][2] The selective hydrogenation of the aldehyde group in HMF is the primary route to FDM. This guide explores the prevalent catalytic methods to achieve this transformation efficiently and selectively.

Catalytic Systems for HMF Hydrogenation to FDM

The selective hydrogenation of HMF to FDM can be achieved through two primary routes: catalytic hydrogenation using molecular hydrogen (H₂) and catalytic transfer hydrogenation (CTH) employing a hydrogen donor. A variety of heterogeneous catalysts, based on both noble and non-noble metals, have been developed for this purpose.

Catalytic Hydrogenation with Molecular Hydrogen

This approach involves the use of gaseous hydrogen, typically under pressure, in the presence of a solid catalyst.

Table 1: Performance of Noble Metal Catalysts in HMF Hydrogenation to FDM

| Catalyst | Support | Temp. (°C) | Pressure (bar H₂) | Time (h) | Solvent | HMF Conv. (%) | FDM Yield (%) | FDM Sel. (%) |

| Ru | C | 150 | 20 | 17.3 | 2-propanol | - | 44 (DMF) | - |

| Ru | CNT | 150 | 20 | 1 | - | 100 | 84 (DMF) | - |

| Ru | MgO-ZrO₂ | 130 | 27.6 | 2 | - | - | 94 | - |

| Pt | MCM-41 | 35 | 8 | - | - | - | 98.9 | - |

Table 2: Performance of Non-Noble Metal Catalysts in HMF Hydrogenation to FDM

| Catalyst | Support | Temp. (°C) | Pressure (bar H₂) | Time (h) | Solvent | HMF Conv. (%) | FDM Yield (%) | FDM Sel. (%) |

| Ni-NiO | CNTs | - | - | - | Ethanol | 100 | - | 97.6 |

| Ni | Carbon | 60 | 30 | - | Water | 85 | - | - |

| Cu | Al₂O₃ | 140 | 20 | 6 | - | - | - | - |

| Cu-ZnO | - | 100 | - | 3 | Ethanol | - | - | 99.1 |

Catalytic Transfer Hydrogenation (CTH)

CTH offers an alternative to the use of high-pressure molecular hydrogen, employing liquid hydrogen donors like formic acid or alcohols.[3][4]

Table 3: Performance of Catalysts in CTH of HMF to FDM

| Catalyst | Support | Hydrogen Donor | Temp. (°C) | Time (h) | Solvent | HMF Conv. (%) | FDM Yield (%) | FDM Sel. (%) |

| Co-N-C | - | Formic Acid | - | - | - | 100 | 86 | - |

| Cu | MOF-808 | Formic Acid | 150 | 4 | 1,4-dioxane | - | 71 | 75.65 |

| Ru | Co₃O₄ | Isopropanol | 190 | 6 | - | - | 82 | - |

| NiCl₂/Co-NC | - | Formic Acid | 160 | 6 | Water/1,4-dioxane | 100 | ~60 | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis of FDM from HMF, covering catalyst preparation, the hydrogenation reaction, and product purification.

Catalyst Preparation

Protocol 1: Preparation of Ni-NiO/Carbon Nanotubes (CNTs) Catalyst [5]

-

Impregnation: Disperse a predetermined amount of multi-walled carbon nanotubes (CNTs) in a solution of nickel nitrate hexahydrate in ethanol.

-

Sonication: Sonicate the mixture for 30 minutes to ensure uniform dispersion of the nickel precursor onto the CNTs.

-

Evaporation: Remove the solvent by rotary evaporation at 60°C.

-

Drying: Dry the resulting solid in an oven at 100°C for 12 hours.

-

Calcination: Calcine the dried powder in a tube furnace under a nitrogen atmosphere at 400°C for 2 hours.

-

Reduction: Reduce the calcined catalyst in a tube furnace under a flow of 10% H₂/Ar at 500°C for 3 hours to obtain the Ni-NiO/CNTs catalyst.

Hydrogenation Reaction

Protocol 2: Catalytic Hydrogenation of HMF using a Batch Reactor

-

Reactor Setup: Place the desired amount of catalyst and HMF into a high-pressure batch reactor.

-

Solvent Addition: Add the chosen solvent (e.g., ethanol, water, or 1,4-dioxane) to the reactor.

-

Sealing and Purging: Seal the reactor and purge it several times with nitrogen to remove air, followed by purging with hydrogen.

-

Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-50 bar).

-

Heating and Stirring: Heat the reactor to the target temperature (e.g., 100-160°C) while stirring at a constant rate (e.g., 500 rpm).

-

Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC.

-

Cooling and Depressurization: After the desired reaction time, cool the reactor to room temperature and carefully vent the hydrogen pressure.

Protocol 3: Catalytic Transfer Hydrogenation of HMF using Formic Acid [3]

-

Reactor Setup: In a glass reactor, combine the catalyst, HMF, and solvent (e.g., 1,4-dioxane).

-

Hydrogen Donor Addition: Add formic acid as the hydrogen donor.

-

Inert Atmosphere: Purge the reactor with an inert gas like nitrogen.

-

Heating and Stirring: Heat the reaction mixture to the desired temperature (e.g., 150°C) with constant stirring.

-

Reaction Completion: Allow the reaction to proceed for the specified time (e.g., 4 hours).

-

Work-up: After cooling, separate the catalyst by filtration or centrifugation.

Product Purification

Protocol 4: Purification of FDM by Recrystallization [6]

-

Solvent Removal: After separating the catalyst, remove the reaction solvent from the liquid product mixture under reduced pressure.

-

Dissolution: Dissolve the crude FDM residue in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexane). A good solvent will dissolve the compound when hot but not when cold.[6]

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. FDM crystals should form. For maximum yield, the flask can be placed in an ice bath.[6]

-

Crystal Collection: Collect the purified FDM crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified FDM crystals in a vacuum oven.

Reaction Pathways and Mechanisms

The conversion of HMF to FDM proceeds primarily through the selective hydrogenation of the formyl group. However, side reactions can occur, leading to the formation of byproducts.

Figure 1. Reaction pathway for the hydrogenation of HMF to FDM and potential side products.

The desired reaction is the selective hydrogenation of the carbonyl group of HMF to yield FDM. However, further hydrogenolysis of the hydroxyl groups can lead to the formation of 5-methylfurfuryl alcohol (MFA) and subsequently 2,5-dimethylfuran (DMF). Under harsher conditions, hydrogenation of the furan ring followed by ring-opening can also occur, leading to a variety of other byproducts. The choice of catalyst and reaction conditions is crucial for maximizing the selectivity towards FDM.

Experimental and Logical Workflows

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of FDM from HMF.

Figure 2. General experimental workflow for FDM synthesis.

Catalyst Selection Logic

The choice of catalyst is a critical step in optimizing the synthesis of FDM. The following diagram outlines the logical considerations for catalyst selection.

Figure 3. Logical workflow for catalyst selection in FDM synthesis.

Conclusion

The synthesis of this compound from 5-hydroxymethylfurfural is a pivotal step in the valorization of biomass. This guide has provided a detailed overview of the key catalytic methodologies, offering quantitative data for comparison, explicit experimental protocols, and a clear understanding of the reaction pathways. The choice between catalytic hydrogenation with molecular hydrogen and catalytic transfer hydrogenation, as well as the selection of noble versus non-noble metal catalysts, will depend on the specific requirements of the application, including cost, desired purity, and available infrastructure. The provided workflows and diagrams serve as a strategic tool for researchers and professionals to design and optimize their synthetic routes to FDM.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Formic acid enabled selectivity boosting in transfer hydrogenation of 5-hydroxymethylfurfural to this compound on highly dispersed Co–Nx sites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Highly efficient Ni–NiO/carbon nanotubes catalysts for the selective transfer hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

Technical Guide: Mechanism of Catalytic Hydrogenation of 5-Hydroxymethylfurfural (HMF) to 2,5-Furandimethanol (FDM)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethylfurfural (HMF) is a pivotal platform chemical derived from the dehydration of C6 carbohydrates like fructose and glucose.[1] Its versatile structure, featuring an aldehyde, a hydroxyl group, and a furan ring, makes it a precursor to a wide array of valuable chemicals and biofuels.[1] One of the most significant reduction products of HMF is 2,5-Furandimethanol (FDM), also known as 2,5-bis(hydroxymethyl)furan (BHMF). FDM is a promising bio-based monomer for producing polyesters, polyurethanes, and other polymers, as well as a building block in the synthesis of fine chemicals and pharmaceuticals.[1][2]

The selective hydrogenation of HMF's aldehyde group to a hydroxyl group is the direct pathway to FDM. However, achieving high selectivity is a considerable challenge due to competing side reactions, including the hydrogenolysis of the hydroxyl group to yield 2,5-dimethylfuran (DMF) and the hydrogenation of the furan ring, which can lead to products like tetrahydrofuran-2,5-dimethanol (THFDM).[3][4] This guide provides an in-depth overview of the catalytic mechanisms, reaction pathways, effective catalytic systems, and experimental considerations for the selective conversion of HMF to FDM.

Core Reaction Mechanism and Pathways

The conversion of HMF to FDM is a selective hydrogenation reaction targeting the carbonyl (C=O) group of the aldehyde moiety, while preserving the C-OH group and the furan ring. The generally accepted mechanism involves the following key steps on a heterogeneous catalyst surface:

-

Adsorption: Both hydrogen (H₂) and HMF molecules adsorb onto the active sites of the catalyst.

-

Hydrogen Activation: The H₂ molecule dissociates into active hydrogen atoms on the metal surface.

-

Carbonyl Activation: The aldehyde group of the HMF molecule interacts with the catalyst surface, activating the C=O bond.

-

Hydrogenation: The activated C=O bond is sequentially attacked by the adsorbed hydrogen atoms, forming a hydroxyl group.

-

Desorption: The final product, FDM, desorbs from the catalyst surface, regenerating the active site for the next cycle.

The selectivity towards FDM is highly dependent on the catalyst's ability to preferentially activate the aldehyde group over the C-OH bond or the furan ring.[3] Side reactions are common and lead to a variety of byproducts, as illustrated in the reaction pathway diagram below.

Catalytic Systems

The choice of catalyst is paramount for achieving high FDM yield and selectivity. Catalysts can be broadly categorized into noble metal and non-noble metal systems.

-

Noble Metal Catalysts: Platinum (Pt), Palladium (Pd), Ruthenium (Ru), and Gold (Au) have been extensively studied.[5][6] Pt-based catalysts, in particular, have shown excellent performance, affording high selectivity to FDM under mild conditions.[1][7] For example, a Pt/MCM-41 catalyst achieved a 98.9% selectivity to FDM at a low temperature of 35°C and 8 bar H₂ pressure in an aqueous medium.[7] Ru catalysts are also effective, though sometimes require harsher conditions.[8]

-

Non-Noble Metal Catalysts: Due to the high cost of noble metals, significant research has focused on developing catalysts based on more abundant elements like Copper (Cu), Cobalt (Co), and Nickel (Ni).[5][9] Copper-based catalysts are particularly promising as they tend to favor the hydrogenation of the C=O bond while being less active for ring hydrogenation.[10] Bimetallic catalysts, such as Cu-Co or Co-Ni, often exhibit synergistic effects that enhance catalytic activity and selectivity toward the desired product.[11]

Quantitative Data Presentation

The following table summarizes the performance of various catalytic systems for the hydrogenation of HMF to FDM under different experimental conditions.

| Catalyst | Support/System | H₂ Source / Pressure | Temp. (°C) | Solvent | HMF Conv. (%) | FDM Select. (%) | FDM Yield (%) | Reference |

| Pt/MCM-41 | MCM-41 | 8 bar H₂ | 35 | Water | 100 | 98.9 | ~98.9 | [1][7] |

| Ru/C | Carbon | 0.69-2.07 MPa H₂ | 40-70 | Water | ~100 | High | - | |

| Pd/CSCNT-AC | Carbon Nanotubes | 3.4 MPa H₂ | 90-130 | Water | 70-76 | >99 | ~70-75 | [12][13] |

| Co-NC | N-doped Carbon | 50 bar H₂ | 90 | Solvent-free | >95 | 91.5 | 91.5 | [1] |

| Co-N-C | Mesoporous Carbon | Formic Acid | 100 | Water/THF | 100 | ~86 | 86 | |

| Cu/SiO₂-PD | SiO₂ | 200-1500 kPa H₂ | 100-140 | THF | ~100 | 97-99 | ~97-99 | [5][10] |

| Cu/MOF-808 | MOF-808(Zr) | Formic Acid | 150 | 1,4-dioxane | 89 | 75.7 | 71 | [14][15] |

| Ru/Co₃O₄ | Co₃O₄ | Isopropanol | 190 | Isopropanol | ~100 | ~82 | 82 | [2] |

Generalized Experimental Protocol

This section outlines a typical procedure for the batch hydrogenation of HMF to FDM in a laboratory setting, based on common methodologies reported in the literature.[16]

5.1 Catalyst Preparation (Example: Impregnation Method)

-

The support material (e.g., activated carbon, SiO₂, Al₂O₃) is dried under vacuum at 110°C for 12 hours to remove adsorbed water.

-

A solution of the metal precursor (e.g., H₂PtCl₆, Cu(NO₃)₂, Co(NO₃)₂) in a suitable solvent (e.g., deionized water, ethanol) is prepared.

-

The support is added to the precursor solution, and the mixture is stirred or sonicated for several hours to ensure uniform impregnation.

-

The solvent is removed via rotary evaporation under reduced pressure.

-

The resulting solid is dried in an oven at 110°C overnight.

-

The dried catalyst is calcined in air or an inert atmosphere (N₂, Ar) at a high temperature (e.g., 300-500°C) for several hours.

-

Prior to the reaction, the catalyst is typically reduced in a hydrogen flow (e.g., 5% H₂ in Ar) at a specific temperature to generate the active metallic sites.

5.2 Hydrogenation Reaction

-

A high-pressure batch reactor (autoclave) equipped with a magnetic stirrer, gas inlet/outlet, and temperature controller is used.

-

The reactor is charged with a specific amount of HMF, the pre-reduced catalyst, and the chosen solvent (e.g., water, ethanol, THF).

-

The reactor is sealed and purged several times with an inert gas (e.g., N₂ or Ar) to remove air, followed by purging with H₂.

-

The reactor is pressurized with H₂ to the desired reaction pressure and heated to the target temperature with vigorous stirring.

-

The reaction is allowed to proceed for a set duration (e.g., 2-16 hours). Progress can be monitored by taking liquid samples periodically (if the reactor is so equipped).

-

After the reaction time is complete, the reactor is cooled to room temperature in an ice bath.

-

The excess gas is carefully vented.

5.3 Product Analysis

-

The final reaction mixture is collected from the reactor.

-

The heterogeneous catalyst is separated from the liquid phase by centrifugation or filtration.

-

The liquid sample is diluted with the solvent and filtered through a syringe filter (e.g., 0.22 µm).

-

The concentrations of HMF, FDM, and other byproducts are quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipped with a suitable column and detector (e.g., UV-Vis, FID).

-

HMF conversion, FDM selectivity, and FDM yield are calculated using the following formulas:

-

HMF Conversion (%) = [(Initial moles of HMF - Final moles of HMF) / Initial moles of HMF] x 100

-

FDM Selectivity (%) = [Moles of FDM produced / (Initial moles of HMF - Final moles of HMF)] x 100

-

FDM Yield (%) = [Moles of FDM produced / Initial moles of HMF] x 100

-

Conclusion and Outlook

The catalytic hydrogenation of HMF to FDM is a cornerstone reaction for the valorization of biomass into value-added chemicals. High selectivity is achievable through careful selection of the catalyst and optimization of reaction conditions. While noble metals like platinum show excellent performance under mild conditions, the development of low-cost, stable, and highly selective non-noble metal catalysts remains a critical area of research. Future work will likely focus on designing advanced catalysts with well-defined active sites, understanding catalyst deactivation mechanisms, and developing efficient processes for continuous FDM production, thereby paving the way for its large-scale industrial application.

References

- 1. Recent advances in catalytic synthesis of this compound from 5-hydroxymethylfurfural and carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic Transfer Hydrogenation of Biobased HMF to 2,5-Bis-(Hydroxymethyl)Furan over Ru/Co3O4 [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Advances in Catalytic Routes for the Homogeneous Green Conversion of the Bio‐Based Platform 5‐Hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis-(hydroxymethyl)furan using Pt/MCM-41 in an aqueous medium: a simple approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Highly selective hydrogenation of 5-hydroxymethylfurfural to 2,5-dimethylfuran at low temperature over a Co–N–C/NiAl-MMO catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Selective Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran Over Popcorn-Like Nitrogen-Doped Carbon-Confined CuCo Bimetallic Catalyst [frontiersin.org]

- 12. periodicos.ufms.br [periodicos.ufms.br]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. osti.gov [osti.gov]

An In-depth Technical Guide to Bio-based Platform Chemicals from Renewable Carbohydrates

For Researchers, Scientists, and Drug Development Professionals

The global shift towards a sustainable bioeconomy has put a spotlight on the production of platform chemicals from renewable resources. Carbohydrates, abundant and readily available from biomass, serve as a key starting point for the synthesis of a diverse array of valuable chemical building blocks. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data associated with the production of key bio-based platform chemicals.

Succinic Acid: A C4 Building Block with Broad Applications

Succinic acid, a dicarboxylic acid, is a versatile platform chemical with applications in polymers (polybutylene succinate, PBS), resins, and as a precursor to other valuable chemicals like 1,4-butanediol.[1] Traditionally produced from petrochemical feedstocks, microbial fermentation of renewable sugars has emerged as a sustainable alternative.

Microbial Production of Succinic Acid

Genetically engineered strains of Escherichia coli and other microorganisms are widely used for succinic acid production from glucose.[2][3][4][5][6] The metabolic pathway is engineered to channel carbon flux from glycolysis towards the reductive tricarboxylic acid (TCA) cycle, maximizing succinic acid yield.

The core metabolic pathway for succinic acid production in engineered E. coli involves the carboxylation of phosphoenolpyruvate (PEP) or pyruvate to oxaloacetate, followed by reduction to succinate via malate and fumarate. Key genetic modifications often include the deletion of genes responsible for competing fermentation byproducts like lactate and acetate, and the overexpression of key enzymes in the succinate pathway.

Quantitative Data for Succinic Acid Production

The following table summarizes key quantitative data from various studies on succinic acid production using engineered E. coli.

| Strain | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Engineered E. coli | Glucose | >60 | ~0.85 | >2.5 | [2] |

| E. coli AFP184 | Glucose | - | 0.83 | - | [3] |

| E. coli AFP184 | Fructose | - | 0.66 | - | [3] |

| E. coli AFP184 | Glucose/Fructose Mix | 52 | 0.71 | - | [5][6] |

| Actinobacillus succinogenes | Napier Grass Hydrolysate | - | 0.58 | - | [7] |

| Actinobacillus succinogenes | Napier Grass Hydrolysate + Glycerol (10:1) | - | 0.65 | - | [7] |

| Actinobacillus succinogenes | Napier Grass Hydrolysate + Glycerol (1:1) | - | 0.88 | - | [7] |

Experimental Protocols

-

Inoculum Preparation: A single colony of the engineered E. coli strain is inoculated into a seed culture medium and incubated overnight.

-

Fermentation: The seed culture is transferred to a bioreactor containing the production medium supplemented with the carbon source (e.g., glucose). The fermentation is carried out under anaerobic conditions at a controlled temperature and pH.

-

Sampling and Analysis: Samples are withdrawn at regular intervals to monitor cell growth (OD600), substrate consumption, and succinic acid production.

Succinic acid concentration in the fermentation broth is typically determined by HPLC.

-

Instrumentation: HPLC system equipped with a UV or Refractive Index (RI) detector.

-

Column: A C18 reverse-phase column or a specialized organic acid analysis column.[8][9]

-

Mobile Phase: An acidic aqueous solution, such as dilute sulfuric acid or phosphoric acid.[9]

-

Detection: UV detection at approximately 210 nm.

-

Quantification: Based on a standard curve prepared with known concentrations of succinic acid.

References

- 1. Fast catalytic conversion of recalcitrant cellulose into alkyl levulinates and levulinic acid in the presence of soluble and recoverable sulfonated hy ... - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02130A [pubs.rsc.org]

- 2. diva-portal.org [diva-portal.org]

- 3. Succinic acid production using metabolically engineered Escherichia coli [diva-portal.org]

- 4. Succinic acid production with metabolically engineered E. coli recovered from two-stage fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. diva-portal.org [diva-portal.org]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. helixchrom.com [helixchrom.com]

A Technical Guide to the Solubility and Stability of 2,5-Furandimethanol (FDM)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Furandimethanol (FDM), a bio-based platform chemical derived from the dehydration of carbohydrates, is a versatile building block for the synthesis of polymers, pharmaceuticals, and fine chemicals. A thorough understanding of its solubility and stability is paramount for its effective utilization in various research and development applications. This technical guide provides a comprehensive overview of the solubility of FDM in a range of common solvents and details its stability under different environmental conditions. Experimental protocols for determining solubility and monitoring stability are also presented to aid researchers in their laboratory work.

Solubility of this compound

The solubility of a compound is a critical physical property that influences its handling, formulation, and reaction kinetics. This compound, with its furan ring and two hydroxyl groups, exhibits a moderate polarity, leading to its solubility in a variety of protic and aprotic polar solvents.

Qualitative Solubility

Qualitative assessments indicate that FDM is soluble in several common laboratory solvents. It is readily soluble in water, ethanol, acetone, pyridine, and tetrahydrofuran[1][2]. Conversely, it is reported to be insoluble in non-polar solvents such as ethane, toluene, and dichloroethane[1][2]. Its solubility in acetonitrile and dimethyl sulfoxide (DMSO) is described as slight[1][3].

Quantitative Solubility Data

| Solvent | Solubility | Conditions |

| Water | 100 mg/mL | Ultrasonic assistance may be required. |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Ultrasonic assistance may be required; hygroscopic DMSO can affect solubility. |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | - |

| Ethanol | ~25 mg/mL | - |

| Dimethylformamide (DMF) | ~20 mg/mL | - |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | - |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution, saturation unknown.[4] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear solution.[4] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution.[4] |

Note: The variability in reported DMSO solubility may be due to differences in experimental methodology and the hygroscopic nature of the solvent.

Stability of this compound

The stability of FDM is a crucial consideration for its storage, handling, and application, particularly in processes that involve elevated temperatures or acidic/basic conditions.

Thermal Stability

This compound exhibits limited thermal stability. Reports indicate that its thermal degradation can begin at temperatures as low as 120-130°C[5]. This instability is a significant factor in the synthesis of polymers from FDM, often necessitating carefully controlled reaction conditions to avoid degradation[6].

pH Stability

The stability of FDM is highly dependent on the pH of its environment. It is known to be unstable in acidic conditions, where it can degrade to form humins, which are complex, dark-colored polymeric byproducts[5]. This degradation pathway is a critical consideration in any aqueous or protic solvent-based application of FDM. When preparing aqueous stock solutions, it is advisable to use the solution within a day and consider sterile filtration for longer-term storage if necessary[4]. For prolonged storage, solutions are best kept at low temperatures, such as -20°C or -80°C, under a nitrogen atmosphere[4].

Experimental Protocols

To facilitate further research and application of this compound, this section provides detailed methodologies for determining its solubility and monitoring its stability.

Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Shake-Flask Solubility Determination Workflow

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the solvent of interest in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Agitate the mixture at a constant and controlled temperature for a sufficient period to allow for equilibrium to be established. This typically requires 24 to 48 hours. The agitation can be achieved using a shaker bath or a magnetic stirrer.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by centrifugation at a high speed, followed by careful removal of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE or PVDF) with a pore size of 0.22 µm or smaller.

-

Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the quantification of FDM.

-

Calculation: From the concentration of the diluted sample, calculate the concentration of the original saturated solution. The solubility is typically expressed in units of mg/mL or g/100g of solvent.

Stability Assessment using HPLC

To assess the stability of FDM under specific conditions (e.g., different pH values, temperatures, or in the presence of other substances), a stability-indicating analytical method is required. HPLC is well-suited for this purpose as it can separate the intact FDM from its degradation products.

HPLC-Based Stability Assessment Workflow

Methodology:

-

Sample Preparation: Prepare solutions of this compound at a known concentration in the desired media (e.g., buffers of different pH, different solvents).

-

Incubation: Store the prepared samples under the desired stress conditions (e.g., elevated temperature, exposure to light, specific pH).

-

Time-Point Sampling: At predetermined time intervals, withdraw an aliquot of each sample. If necessary, quench any ongoing degradation by, for example, cooling the sample or neutralizing the pH.

-

HPLC Analysis: Analyze the samples using a validated HPLC method. A typical method might involve a C18 reversed-phase column with a mobile phase consisting of a mixture of water (often with a small amount of acid like acetic or formic acid for better peak shape) and an organic modifier like methanol or acetonitrile. Detection is commonly performed using a UV detector at a wavelength where FDM has significant absorbance.

-

Data Analysis: Quantify the peak area of the intact FDM at each time point. The degradation of FDM can be monitored by the decrease in its peak area over time. The appearance of new peaks can indicate the formation of degradation products. The degradation kinetics can be determined by plotting the concentration of FDM versus time.

Conclusion

This compound is a promising bio-based chemical with significant potential in various scientific and industrial fields. Its solubility in polar solvents and relative insolubility in non-polar solvents are key considerations for its use. The limited thermal and pH stability, particularly in acidic conditions, must be carefully managed in its application and storage. The experimental protocols provided in this guide offer a framework for researchers to further investigate and characterize the solubility and stability of FDM, thereby facilitating its broader application in the development of sustainable technologies and products.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | 1883-75-6 [chemicalbook.com]

- 3. 1883-75-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic data (NMR, IR, MS) of 2,5-Furandimethanol for characterization.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Furandimethanol (BHMF), a key bio-based platform chemical. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is crucial for the unambiguous identification and characterization of this versatile compound in research and development settings.

Spectroscopic Data Summary

The structural features of this compound, including the furan ring, the hydroxymethyl groups, and the symmetry of the molecule, give rise to a distinct spectroscopic fingerprint. The key data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.24 | s | 2H | Furan ring protons (H-3, H-4) |

| 4.60 | s | 4H | Methylene protons (-CH₂-) |

| 1.92 | s | 2H | Hydroxyl protons (-OH) |

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 154.05 | Furan ring carbons attached to hydroxymethyl groups (C-2, C-5) |

| 108.61 | Furan ring carbons with protons (C-3, C-4) |

| 57.53 | Methylene carbons (-CH₂) |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a strong, broad absorption band corresponding to the hydroxyl groups, as well as absorptions related to the furan ring and C-H bonds.

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Strong, Broad | O-H stretching (hydroxyl groups) |

| 3100 - 3000 | Medium | C-H stretching (aromatic/furan ring) |

| 2991 - 2850 | Medium | C-H stretching (aliphatic/methylene) |

| 1600 - 1400 | Medium | C=C stretching (furan ring) |

| 1320 - 1000 | Strong | C-O stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern upon ionization.

Table 4: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 128 | Molecular ion [M]⁺ |

| 97 | [M - CH₂OH]⁺ |

| 81 | [M - CH₂OH - O]⁺ |

| 69 | [M - CH₂OH - CO]⁺ |

| 43 | [C₃H₃]⁺ |

Experimental Protocols

The following are generalized yet detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: The spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

-

A larger number of scans is required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal.

-

Pressure Application: Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the FT-IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol:

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺), and also induces fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

The Potential of 2,5-Furandimethanol as a Bio-based Building Block: A Technical Guide

Introduction

2,5-Furandimethanol (FDM), also known as 2,5-bis(hydroxymethyl)furan (BHMF), is a versatile and promising bio-based platform chemical derived from renewable resources.[1][2][3] As the global focus shifts towards sustainable alternatives to petroleum-based chemicals, FDM has garnered significant attention from both academic and industrial researchers. Its rigid furan ring and two primary hydroxyl groups make it an ideal building block for the synthesis of a wide range of polymers, including polyesters and polyurethanes, as well as for applications in plasticizers, resins, and fine chemicals.[4][5] This technical guide provides an in-depth overview of FDM, covering its synthesis, chemical properties, and its potential as a sustainable monomer for high-performance materials.

Physicochemical Properties of this compound

FDM is a white to off-white or yellowish crystalline solid at room temperature.[1][3] Its key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₈O₃ | [1][2] |

| Molecular Weight | 128.13 g/mol | [1][2] |

| Melting Point | 74-77 °C | [1] |

| Boiling Point | 275-276 °C at 760 mmHg | [6] |

| Density | ~1.3 g/cm³ | [1] |

| Flash Point | 120.3 °C | [1] |

| Solubility | Soluble in water, ethanol, acetone, pyridine, and tetrahydrofuran. Insoluble in non-polar solvents like ethane and toluene. | [3] |

| CAS Number | 1883-75-6 | [1] |

Synthesis of this compound from Biomass

The primary route for the production of FDM is through the catalytic hydrogenation of 5-hydroxymethylfurfural (HMF), a key platform chemical derived from the dehydration of C6 sugars (e.g., fructose and glucose) from biomass.[4][7]

Experimental Protocol: Catalytic Hydrogenation of HMF to FDM

This protocol describes a general procedure for the selective hydrogenation of HMF to FDM using a heterogeneous catalyst.

Materials:

-

5-Hydroxymethylfurfural (HMF)

-

Hydrogen (H₂) gas or a hydrogen donor (e.g., formic acid, isopropanol)[4][8]

-

High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller

Procedure:

-

The autoclave reactor is charged with HMF, the catalyst, and the chosen solvent.

-

The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air.

-

If using hydrogen gas, the reactor is pressurized to the desired pressure (e.g., 8-50 bar).[4]

-

The reaction mixture is heated to the target temperature (e.g., 35-190 °C) and stirred at a constant rate.[4][9]

-

The reaction is allowed to proceed for a specified time (e.g., 2-16 hours), with progress monitored by techniques such as TLC or HPLC.[4]

-

After the reaction is complete, the reactor is cooled to room temperature and carefully depressurized.

-

The catalyst is separated from the reaction mixture by filtration or centrifugation.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude FDM product.

-

The crude product can be further purified by recrystallization or column chromatography. A reported purification method involves dissolving the crude FDM in deionized water at 90°C and passing it through a chromatography column with an appropriate adsorbent.[3]

Reaction Conditions for High Yield:

-

Catalyst: Pt/MCM-41; Solvent: Water; Temperature: 35 °C; H₂ Pressure: 8 bar; Time: 2 hours; HMF Conversion: Complete; FDM Selectivity: 98.9%[4][10]

-

Catalyst: Co-NC; Solvent: None; Temperature: 90 °C; H₂ Pressure: 50 bar; FDM Yield: 91.5%[4]

-

Catalyst: Ru/Co₃O₄; Hydrogen Source: Isopropanol; Temperature: 190 °C; Time: 6 hours; FDM Yield: 82%[9]

Applications of this compound as a Bio-based Building Block

Polyesters

FDM is an excellent diol monomer for the synthesis of both aliphatic and semi-aromatic polyesters through polycondensation with various dicarboxylic acids or their esters.[4] The rigid furan ring in the polymer backbone can impart enhanced thermal and mechanical properties compared to fully aliphatic polyesters.

This protocol outlines a general two-stage melt polycondensation procedure for synthesizing polyesters from FDM and a dicarboxylic acid (e.g., succinic acid, adipic acid).

Materials:

-

This compound (FDM)

-

Dicarboxylic acid (e.g., succinic acid, adipic acid) or its dimethyl ester

-

Polycondensation catalyst (e.g., titanium(IV) isopropoxide, antimony(III) oxide)

-

Antioxidant (e.g., triphenyl phosphite)

-

Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.

Procedure:

Stage 1: Esterification

-

FDM, the dicarboxylic acid, and the antioxidant are charged into the reactor in the desired molar ratio (typically a slight excess of diol).

-

The reactor is purged with nitrogen, and the temperature is gradually raised under a slow nitrogen flow while stirring.

-

The esterification reaction is carried out at a temperature range of 160-200 °C. Water, the byproduct of the reaction, is continuously removed by distillation.

-

This stage is continued until the theoretical amount of water is collected, or the acid value of the reaction mixture drops to a desired low level.

Stage 2: Polycondensation

-

The polycondensation catalyst is added to the reactor containing the oligoesters from the first stage.

-

The temperature is gradually increased to 220-260 °C, and a high vacuum (typically <1 mbar) is slowly applied.

-

The polycondensation reaction proceeds under high temperature and vacuum, with the removal of excess diol and any remaining water.

-

The progress of the polymerization is monitored by the increase in the viscosity of the melt, which can be observed through the torque of the mechanical stirrer.

-

Once the desired viscosity is reached, the reaction is stopped by introducing nitrogen into the reactor.

-

The molten polyester is then extruded from the reactor under nitrogen pressure and quenched in cold water to obtain the solid polymer.

The properties of FDM-based polyesters can be tailored by the choice of the dicarboxylic acid co-monomer.

| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | References |

| Poly(2,5-furandimethylene succinate) | - | - | - | - | - | - | |

| Poly(2,5-furandimethylene adipate) | - | - | ~300 | - | - | - | [11] |

| Poly(2,5-furandimethylene terephthalate) | - | - | 247 (onset) | - | - | - | [12] |

| Poly(2,5-furandimethylene 2,5-furandicarboxylate) | - | - | 200-205 (onset), 345 (max) | - | - | - | [12] |

Polyurethanes

FDM can also serve as a chain extender or a polyol component in the synthesis of polyurethanes. The reaction of the hydroxyl groups of FDM with diisocyanates forms the characteristic urethane linkages. The rigid furan ring of FDM can enhance the thermal stability and mechanical strength of the resulting polyurethane.

This protocol describes a general one-shot or two-shot (prepolymer) method for the synthesis of FDM-based polyurethanes.

Materials:

-

This compound (FDM)

-

Polyol (e.g., polycaprolactone diol, polyethylene glycol)

-

Diisocyanate (e.g., methylene diphenyl diisocyanate (MDI), hexamethylene diisocyanate (HDI))[13][14]

-

Catalyst (e.g., dibutyltin dilaurate (DBTDL))

-

Solvent (optional, e.g., dimethylformamide, dimethyl sulfoxide)

Procedure (One-Shot Method):

-

FDM, the polyol, and the catalyst are mixed in a reactor under a dry nitrogen atmosphere.

-

The mixture is heated to a specific temperature (e.g., 60-80 °C) with stirring to ensure homogeneity.

-

The diisocyanate is then added to the mixture in a stoichiometric amount.

-

The reaction is allowed to proceed with vigorous stirring. The viscosity of the mixture will increase as the polymerization progresses.

-

Once the desired viscosity is achieved, the polyurethane can be cast into a mold and cured at an elevated temperature to complete the reaction and form the final solid material.

Procedure (Prepolymer Method):

-

A prepolymer is first synthesized by reacting an excess of the diisocyanate with the polyol at a controlled temperature.

-

In a separate step, FDM (acting as a chain extender) and the catalyst are mixed.

-

The isocyanate-terminated prepolymer is then added to the FDM mixture and stirred vigorously.

-

The chain extension reaction proceeds, leading to the formation of the high molecular weight polyurethane.

-

The resulting polymer is then cast and cured as in the one-shot method.

The incorporation of FDM into polyurethane formulations can significantly influence their properties.

| Property | Value Range | References |

| Shore A Hardness | 92-94 | [15] |

| Tensile Modulus | 78-314 GPa (for specific bio-based TPUs) | [15] |

| Glass Transition Temperature (Tg) | -42 °C (for a commercial FDM TPU) | [16] |

| Heat Deflection Temperature (HDT) @ 66 psi | 38 °C (for a commercial FDM TPU) | [16] |

| Elongation at Break | 780-1100% (for specific polyurethane elastomers) | [17] |

Note: The properties of polyurethanes are highly dependent on the specific formulation (e.g., type of polyol, isocyanate, and the ratio of hard to soft segments). The values presented are indicative and may vary significantly.

Other Applications

Beyond polyesters and polyurethanes, FDM shows potential in several other areas:

-

Resins and Coatings: FDM can be used to synthesize furan-based resins and coatings with good thermal and chemical resistance.

-

Plasticizers: Esterification of FDM with fatty acids can yield bio-based plasticizers as sustainable alternatives to phthalates.

-

Biodiesel Additives: Etherification of FDM can produce 2,5-bis(alkoxymethyl)furans, which have potential as high-energy-density biodiesel additives.[4]

-

Fine Chemicals and Pharmaceuticals: The furan ring and hydroxyl groups of FDM make it a valuable intermediate for the synthesis of various fine chemicals and pharmaceutical compounds.[3]

Conclusion and Future Outlook

This compound stands out as a highly promising bio-based building block with the potential to replace petroleum-derived diols in a variety of applications. Its synthesis from renewable biomass via HMF is a well-established route with ongoing research focused on improving catalyst efficiency and process sustainability. The incorporation of FDM into polymers like polyesters and polyurethanes can lead to materials with enhanced thermal and mechanical properties. As the demand for sustainable materials continues to grow, FDM is poised to play a crucial role in the development of the next generation of bio-based polymers and chemicals. Further research and development are needed to optimize polymerization processes, fully characterize the performance of FDM-based materials in various applications, and scale up production to make FDM a cost-competitive and widely available bio-based chemical.

References

- 1. This compound | CAS#:1883-75-6 | Chemsrc [chemsrc.com]

- 2. This compound | C6H8O3 | CID 74663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1883-75-6 [chemicalbook.com]

- 4. Recent advances in catalytic synthesis of this compound from 5-hydroxymethylfurfural and carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fur4sustain.eu [fur4sustain.eu]

- 6. 2,5-furan dimethanol, 1883-75-6 [thegoodscentscompany.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis-(hydroxymethyl)furan using Pt/MCM-41 in an aqueous medium: a simple approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. objective3d.com.au [objective3d.com.au]

- 17. researchgate.net [researchgate.net]

Navigating the Synthesis of 2,5-Furandimethanol: A Technical Guide to Laboratory Safety

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the critical health and safety considerations for handling 2,5-Furandimethanol (CAS No. 1883-75-6) in a laboratory setting. Derived from various safety data sheets and chemical databases, this document provides a comprehensive overview of potential hazards, recommended handling procedures, and emergency protocols to ensure a safe research environment.

Core Safety & Handling Protocols

1. Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on available data[1][2][3]:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1][2].

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1][2].

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects[4].

It is crucial to note that the toxicological properties of this material have not been thoroughly investigated, and researchers should handle it with caution[1].

2. Exposure Controls and Personal Protection

To minimize exposure, a combination of engineering controls and personal protective equipment (PPE) is mandatory.

-

Engineering Controls: All work with this compound, especially when handling the solid form or creating solutions, should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors[5]. Ensure that safety showers and eyewash stations are readily accessible[1][4].

-

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the primary defense against exposure[5][6].

| Protection Type | Recommended Equipment | Rationale |

| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant risk of splashing.[5][7] | Protects against splashes and potential vapors that could irritate or damage the eyes. |

| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes are the minimum requirements. Wear compatible chemical-resistant gloves (disposable nitrile gloves are a suitable minimum). For extended contact, consider heavier-duty gloves.[1][5][7] | Protects the skin from accidental contact. Nitrile gloves offer good protection against a range of chemicals. |

| Respiratory Protection | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges (e.g., acid gas P100) should be used.[5][6][7] | Minimizes the risk of inhaling potentially harmful airborne particles or vapors. |

3. Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray[1]. Wash hands thoroughly after handling and before eating, drinking, or smoking[5]. Remove contaminated clothing and wash it before reuse[1].

-

Storage: Keep containers tightly sealed in a cool, dry, and well-ventilated area[4]. Store away from incompatible materials such as oxidizing agents, heat, flames, and sparks.

Quantitative Data Summary

| Category | Hazard Statement (H-phrase) | Precautionary Statement (P-phrase) |

| Acute Oral Toxicity | H302: Harmful if swallowed[1][3][4] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[4] |

| Acute Dermal Toxicity | H312: Harmful in contact with skin[1][3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| Acute Inhalation Toxicity | H332: Harmful if inhaled[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[1][3] | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |

| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects[4] | P273: Avoid release to the environment. P391: Collect spillage.[4] |

Experimental Protocols

Standard Operating Procedure for Handling this compound

-

Preparation and Engineering Controls:

-

Ensure a certified chemical fume hood is operational.

-

Verify the functionality and location of the nearest safety shower and eyewash station.

-

Have a chemical spill kit readily available.

-

Use compatible labware (e.g., glass, stainless steel).

-

-

Personal Protective Equipment (PPE) Donning:

-

Don the appropriate PPE as outlined in the table above, ensuring gloves are inspected for integrity before use.

-

-

Handling the Compound:

-

Post-Handling Procedures:

-

Decontaminate all surfaces and equipment after use.

-

Properly dispose of contaminated gloves and other disposable materials in a designated hazardous waste container.

-

Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before engaging in other activities[5].

-

Emergency Protocols

| Situation | Protocol |

| Skin Contact | Immediately remove all soiled and contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][2][7] |

| Eye Contact | Rinse opened eye for several minutes under running water. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Consult an ophthalmologist.[1][2][7] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][7] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4][7] |

| Spill | Evacuate personnel to a safe area. Avoid dust formation. Ensure adequate ventilation. Remove all sources of ignition. Collect spillage using spark-proof tools and place it in a suitable, closed container for disposal.[4][7] |

| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Wear a self-contained breathing apparatus and chemical protective clothing.[1][7] |

Visualized Safety Workflow

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

Caption: Logical workflow for handling this compound safely.

References

Methodological & Application

Application Notes and Protocols: Catalytic Transfer Hydrogenation of HMF to 2,5-Furandimethanol using Formic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of biomass-derived platform molecules into value-added chemicals is a cornerstone of sustainable chemistry. 5-Hydroxymethylfurfural (HMF), readily obtained from the dehydration of carbohydrates, is a key intermediate in this endeavor. Its selective hydrogenation to 2,5-furandimethanol (FDM) yields a valuable monomer for the synthesis of polyesters, polyurethanes, and other polymers, as well as a building block for fine chemicals and pharmaceuticals.[1][2] Catalytic transfer hydrogenation (CTH) offers a promising alternative to traditional hydrogenation methods that often require high-pressure molecular hydrogen.[3]

Formic acid (FA) has emerged as an effective and sustainable hydrogen donor for the CTH of HMF.[4] It is stable, non-toxic, and can be produced from biomass, creating a closed-loop carbon cycle.[5] The reaction proceeds through the decomposition of formic acid to H₂ and CO₂, with the in-situ generated hydrogen being transferred to the carbonyl group of HMF. This process can be catalyzed by a variety of heterogeneous catalysts, including both noble and non-noble metal-based systems. This document provides detailed protocols and comparative data for the catalytic transfer hydrogenation of HMF to FDM using formic acid.

Reaction Pathway and Mechanism

The catalytic transfer hydrogenation of HMF to FDM using formic acid as a hydrogen donor involves the selective reduction of the aldehyde group of HMF. The generally accepted reaction pathway proceeds as follows:

Figure 1: Reaction pathway for the catalytic transfer hydrogenation of HMF to FDM.

The mechanism involves the decomposition of formic acid on the catalyst surface to produce hydrogen, which is then transferred to the aldehyde group of HMF to yield FDM. Some studies suggest that the reaction can proceed through an intermolecular hydride transfer route.[6] The choice of catalyst is crucial in maximizing the yield and selectivity towards FDM while minimizing side reactions such as hydrogenolysis.[6]

Experimental Protocols

This section outlines a general protocol for the catalytic transfer hydrogenation of HMF to FDM. Specific parameters may vary depending on the catalyst and equipment used.

Catalyst Preparation (Example: Cu/MOF-808)

A hydrothermal-impregnation-reduction method can be employed for the synthesis of catalysts like Cu/MOF-808.[7][8]

-

Synthesis of MOF-808: Zirconium-based MOF-808 can be synthesized according to established literature procedures.

-